Tenamfetamine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Tenamfetamin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Weg beinhaltet die Kondensation von 3,4-Methylendioxyphenylaceton mit Methylamin, gefolgt von einer Reduktion. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid .

Industrielle Produktionsverfahren

Die industrielle Produktion von Tenamfetamin umfasst häufig die großtechnische Synthese unter Verwendung ähnlicher Verfahren wie im Labormaßstab, jedoch mit optimierten Bedingungen für höhere Ausbeute und Reinheit. Dazu gehören die Verwendung von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungstechniken, um die Qualität des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Reaktionstypen

Tenamfetamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können es in seine entsprechenden Aminderivate umwandeln.

Substitution: Es kann Substitutionsreaktionen eingehen, insbesondere an der Aminogruppe.

Gängige Reagenzien und Bedingungen

Gängige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Reaktionen erfolgen typischerweise unter kontrollierten Temperaturen und Drücken, um die Bildung des gewünschten Produkts zu gewährleisten .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind verschiedene Aminderivate, Ketone und Carbonsäuren, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien .

Wissenschaftliche Forschungsanwendungen

Tenamfetamin hat eine Vielzahl wissenschaftlicher Forschungsanwendungen:

Chemie: Es wird als Referenzverbindung in der analytischen Chemie zur Untersuchung von Amphetamin-artigen Stimulanzien verwendet.

Biologie: Es wird in neurobiologischen Studien verwendet, um die Auswirkungen von Amphetaminen auf Neurotransmittersysteme zu verstehen.

Medizin: Es wurde auf seine potenziellen therapeutischen Wirkungen bei der Behandlung bestimmter psychiatrischer Störungen untersucht.

Industrie: Es wird bei der Entwicklung neuer Synthesewege für Amphetamin-Derivate verwendet

Wirkmechanismus

Tenamfetamin übt seine Wirkung aus, indem es die Aufnahme von Katecholamin-Neurotransmittern wie Dopamin, Noradrenalin und Serotonin hemmt. Dies führt zu einem Anstieg der Spiegel dieser Neurotransmitter im synaptischen Spalt, was zu einer verstärkten Neurotransmission führt. Die Verbindung zielt hauptsächlich auf den Serotonintransporter ab, was zu seinen halluzinogenen Wirkungen führt .

Analyse Chemischer Reaktionen

Types of Reactions

Tenamfetamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

Substitution: It can undergo substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various amine derivatives, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Reference Compound : Tenamfetamine is utilized as a reference compound in analytical chemistry for studying amphetamine-type stimulants. Its structural properties allow researchers to understand the behavior of similar compounds in various chemical reactions.

Biology

- Neurobiological Studies : this compound is significant in neurobiology for investigating the effects of amphetamines on neurotransmitter systems. It acts primarily as a serotonergic 5-HT2A receptor agonist, influencing serotonin release and affecting mood and perception.

Medicine

- Potential Therapeutic Effects : Research has indicated that this compound may have therapeutic potential in treating certain psychiatric disorders, including depression and post-traumatic stress disorder (PTSD). Its ability to induce mystical-type experiences has been documented in clinical trials, suggesting it could play a role in psychotherapy.

Industry

- Synthetic Routes Development : In the pharmaceutical industry, this compound is used to develop new synthetic routes for amphetamine derivatives. These derivatives may have various therapeutic applications based on their pharmacological profiles.

Pharmacodynamics

The pharmacodynamics of this compound reveal its interactions with various receptors and transporters:

| Target | Affinity (K i, nM) |

|---|---|

| SERT | 5,600–10,000 |

| NET | 13,000 |

| DAT | >26,000 |

| 5-HT2A | 3,200–10,000 |

| α2A | 1,100–2,600 |

These interactions indicate that this compound has a significant effect on serotonin and norepinephrine pathways, which are crucial for mood regulation and cognitive function .

Case Study: Refractory Psychosis

A notable case study involved a 23-year-old woman with chronic MDA use who presented severe psychosis and catatonic features. Conventional antipsychotics failed to alleviate her symptoms, necessitating electroconvulsive therapy (ECT). This case highlights the complex interplay between substance use and psychiatric disorders and underscores the need for comprehensive mental health services .

Detection and Analysis

This compound can be detected in biological fluids such as blood and urine. Various chromatographic techniques are employed to distinguish it from other amphetamines in drug screening programs. For instance:

| Method | Substance Detected |

|---|---|

| Gas Chromatography-Mass Spectrometry | Amphetamine derivatives |

| Liquid Chromatography-Tandem Mass Spectrometry | MDMA and MDA |

These methods are crucial for monitoring substance use and conducting forensic investigations .

Wirkmechanismus

Tenamfetamine exerts its effects by inhibiting the uptake of catecholamine neurotransmitters, such as dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission. The compound primarily targets the serotonin transporter, leading to its hallucinogenic effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3,4-Methylendioxymethamphetamin (MDMA): Ähnlich in der Struktur, hat aber eine Methylgruppe am Stickstoffatom.

Amphetamin: Fehlt die Methylendioxygruppe, teilt aber die grundlegende Amphetaminstruktur.

Methamphetamin: Ähnlich wie Amphetamin, aber mit einer zusätzlichen Methylgruppe am Stickstoffatom

Einzigartigkeit

Tenamfetamin ist aufgrund seiner Methylendioxygruppe einzigartig, die zu seinem besonderen pharmakologischen Profil beiträgt. Im Gegensatz zu seinem methylierten Derivat ist es weniger toxisch, kann aber dennoch neurotoxische Wirkungen bei hohen Dosen verursachen .

Biologische Aktivität

Tenamfetamine, also known as 3,4-methylenedioxyamphetamine (MDA), is a compound that has garnered interest due to its hallucinogenic properties and its interaction with neurotransmitter systems. Initially synthesized in the early 20th century, it has been classified as a controlled substance since 1970 in the United States. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

This compound acts primarily as a serotonergic 5-HT2A receptor agonist and is known to release monoamines by interacting with monoamine transporters. This dual action contributes to its stimulant and hallucinogenic effects. Specifically, this compound inhibits the reuptake of serotonin, norepinephrine, and dopamine, functioning as a substrate for their respective transporters:

- Serotonin Transporter (SERT) : this compound increases serotonin levels by inhibiting its reuptake.

- Norepinephrine Transporter (NET) : It also enhances norepinephrine signaling through similar mechanisms.

- Dopamine Transporter (DAT) : The compound influences dopamine levels, contributing to its psychoactive effects.

The structural characteristics of this compound allow it to bind effectively to these transporters, leading to increased synaptic concentrations of these neurotransmitters .

Biological Activity and Effects

The biological activity of this compound is characterized by several notable effects:

- Psychostimulant Effects : Users report increased energy, euphoria, and enhanced sensory perception.

- Hallucinogenic Properties : this compound induces visual alterations and mystical-type experiences in users .

- Neurotoxicity : Chronic use has been associated with serotonergic neurotoxicity, leading to potential long-term changes in mood and behavior .

Data Table: Pharmacological Profile of this compound

| Property | Description |

|---|---|

| Chemical Name | 3,4-methylenedioxyamphetamine (MDA) |

| Classification | Hallucinogen, Stimulant |

| Mechanism of Action | SERT, NET, DAT inhibition; 5-HT2A receptor agonism |

| Common Effects | Euphoria, hallucinations, increased energy |

| Side Effects | Neurotoxicity, potential for addiction |

| Controlled Substance Status | Schedule I in the US |

Case Study 1: Mystical-Type Experiences

In a clinical trial involving healthy volunteers experienced with drugs, administration of this compound resulted in significant self-reported mystical-type experiences and visual hallucinations. The study employed rigorous statistical methods to analyze the effects over time .

Case Study 2: Psychotic Episodes Induced by MDMA

A case study highlighted the effects of chronic MDMA use (which may contain MDA) leading to severe psychosis in a young woman. The patient's condition required electroconvulsive therapy after conventional antipsychotics failed. This case underscores the complex interplay between substance use and mental health disorders .

Research Findings

Recent studies have demonstrated that this compound's interaction with serotonergic systems can lead to both therapeutic effects in controlled environments and adverse effects in recreational use contexts. Research indicates that while it may induce positive experiences in some individuals, there is a significant risk of neurotoxicity and psychological disturbances associated with its use .

Summary of Findings

- This compound exhibits potent serotonergic activity that can lead to both desired psychoactive effects and harmful neurochemical alterations.

- Its classification as a controlled substance reflects concerns regarding its safety profile and potential for abuse.

Eigenschaften

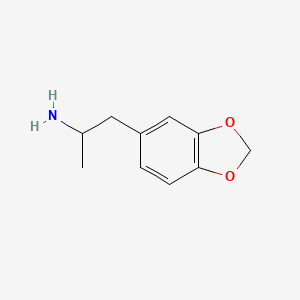

IUPAC Name |

1-(1,3-benzodioxol-5-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9/h2-3,5,7H,4,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGBBVGZWCFBOGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859958 | |

| Record name | (+/-)-3,4-(Methylenedioxy)amphetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

157 °C at 22 mm Hg; 80-90 °C at 0.2 mm Hg | |

| Record name | 3,4-METHYLENEDIOXYAMPHETAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Phenylethylamines act on the peripheral and central nervous system by alpha- and beta-adrenergic stimulation. These compounds may also have varying degrees of serotonergic and dopaminergic activity, depending on structural similarity to mescaline. /Phenylethylamines/, The effect of various analogues of the neurotoxic amphetamine derivative, MDA (3,4-methylenedioxyamphetamine) on carrier-mediated, calcium-independent release of 3H-5-HT and 3H-DA from rat brain synaptosomes was investigated. Both enantiomers of the neurotoxic analogues MDA and MDMA (3,4-methylenedioxymethamphetamine) induce synaptosomal release of 3H-5-HT and 3H-DA in vitro. The release of 3H-5-HT induced by MDMA is partially blocked by 10(-6) M fluoxetine. The (+) enantiomers of both MDA and MDMA are more potent than the (-) enantiomers as releasers of both 3H-5-HT and 3H-DA. ... Possible long-term serotonergic neurotoxicity was assessed by quantifying the density of 5-HT uptake sites in rats treated with multiple doses of selected analogues using 3H-paroxetine to label 5-HT uptake sites. In the neurotoxicity study of the compounds investigated, only (+)MDA caused a significant loss of 5-HT uptake sites in comparison to saline-treated controls. ..., The effect of the R(-) and S(+) isomers of 3,4-methylenedioxyamphetamine (MDA) and its N-methyl analog 3,4-methylenedioxymethamphetamine (MDMA) on [3H]inositol monophosphate accumulation was studied in cells expressing either 5-HT2A or 5-HT2C receptors. The isomers of MDA produced a concentration dependent increase in phosphatidyl inositol (PI) hydrolysis at the 5-HT2A receptors, with the R(-) isomer of MDA being more potent than the S(+) at the 5-HT2A receptor. The R(-) and S(+) isomers of MDMA were significantly less efficacious at the 5-HT2A receptor as compared to MDA; S(+)MDMA had no effect. At the 5-HT2C receptor, both R(-) and S(+)MDA were equipotent at stimulating PI hydrolysis, with the S(+) isomer of MDMA being more efficacious at the 5-HT2C receptor compared with the R(-) isomer. In all cases at both the 5-HT2A and 5-HT2C receptors, the affinities of the isomers of MDMA and MDA were at least 2-3 orders of magnitude less than 5-HT. Despite the weak effect of these compounds at the 5-HT2A and 5-HT2C receptors, these substituted amphetamines do possess intrinsic activity which may contribute to their neurotoxic effects when administered at high doses. | |

| Record name | 3,4-METHYLENEDIOXYAMPHETAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Almost colorless oil | |

CAS No. |

4764-17-4 | |

| Record name | 3,4-Methylenedioxyamphetamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4764-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tenamfetamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004764174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenamfetamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01509 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+/-)-3,4-(Methylenedioxy)amphetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4764-17-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TENAMFETAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJZ28FJ27W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-METHYLENEDIOXYAMPHETAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,4-Methylenedioxyamphetamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.